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Compound of Interest

Compound Name: 4-lodobutyl benzoate

Cat. No.: B100352

For Researchers, Scientists, and Drug Development Professionals

While specific applications of 4-iodobutyl benzoate in drug discovery are not extensively
documented in current literature, its chemical structure—a benzoate ester linked to an
iodinated butyl chain—suggests its potential utility as a versatile intermediate and chemical
probe. The presence of a reactive alkyl iodide moiety makes it a candidate for introducing a
butyl benzoate group onto various nucleophilic substrates, including biomolecules. This
document outlines potential applications, hypothetical experimental protocols, and the
underlying chemical principles for utilizing 4-iodobutyl benzoate in a research and drug
development context.

Overview of Potential Applications

4-lodobutyl benzoate's bifunctional nature allows for its potential use in several areas of drug
discovery:

e As an Alkylating Agent: The primary reactivity of the molecule lies in the carbon-iodine bond.
The iodide is an excellent leaving group, making the butyl chain an electrophilic target for
nucleophiles. This property can be exploited for the alkylation of target proteins or other
biological molecules, potentially leading to irreversible inhibition.

e As a Synthetic Intermediate: It can serve as a building block in the synthesis of more
complex molecules. The benzoate portion can be a scaffold or a pharmacophore, while the
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iodo-butyl chain provides a reactive handle for further chemical modifications through
substitution or cross-coupling reactions.

 In the Development of Chemical Probes: The butyl benzoate moiety can be incorporated into
chemical probes designed to study specific biological targets. The reactivity of the iodide can
be used to attach reporter tags, such as fluorophores or biotin, after the probe has bound to
its target.

 In the Synthesis of Radiotracers: The iodine atom can be replaced with a radioactive isotope
of iodine (e.g., I, 124], or 12°]) for use in single-photon emission computed tomography
(SPECT) or positron emission tomography (PET) imaging, or in radioligand binding assays.

Physicochemical and Structural Data

A summary of key properties for 4-iodobutyl benzoate is provided in the table below for easy

reference.
Property Value Reference
Molecular Formula C11H13102 [1]
Molecular Weight 304.12 g/mol [1]
CAS Number 19097-44-0 [1]
IUPAC Name 4-iodobutyl benzoate [1]
SMILES C1=CC=C(C=C1)C(=0O)0cCcCC ]

Cl

INChl=1S/C11H13102/c12-8-4-
InChl 5-9-14-11(13)10-6-2-1-3-7- [1]
10/h1-3,6-7H,4-5,8-9H2

Hypothetical Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the use of 4-
iodobutyl benzoate in a laboratory setting.
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Protocol for Alkylation of a Thioredoxin-like Protein

This protocol describes a hypothetical experiment to test the ability of 4-iodobutyl benzoate to
act as an alkylating agent targeting a cysteine residue in a purified protein.

Materials:

Purified thioredoxin-like protein (with an accessible cysteine residue)
¢ 4-lodobutyl benzoate

e Tris buffer (50 mM, pH 7.5)

 Dithiothreitol (DTT)

e Dimethyl sulfoxide (DMSO)

o SDS-PAGE reagents

» Mass spectrometer

Procedure:

» Protein Preparation: Prepare a 1 mg/mL solution of the thioredoxin-like protein in Tris buffer.
Reduce the protein by adding DTT to a final concentration of 1 mM and incubating for 30
minutes at room temperature to ensure the cysteine residue is in its reduced, nucleophilic
state.

» Alkylation Reaction: Prepare a 10 mM stock solution of 4-iodobutyl benzoate in DMSO. Add
the 4-iodobutyl benzoate stock solution to the protein solution to achieve a final
concentration of 100 uM.

e Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle
agitation.

¢ Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
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e Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any
changes in protein mobility due to the addition of the butyl benzoate moiety.

e Analysis by Mass Spectrometry: Desalt the protein sample and analyze by mass
spectrometry to confirm the covalent modification and identify the site of alkylation. An
increase in mass corresponding to the addition of the butyl benzoate group (mass of
C11H1202) would confirm the reaction.

Workflow for Protein Alkylation
Protein Preparation
(Reduction with DTT)

l

Alkylation Reaction
(Add 4-iodobutyl benzoate)

Incubation
(2 hours at RT)

Reaction Quenching
(Excess DTT)

Analysis
(SDS-PAGE & Mass Spec)

K2C0s3, ACN, 60°C

4-lodobutyl Benzoate + Benzylamine

P 4-((benzylamino)butyl) benzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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